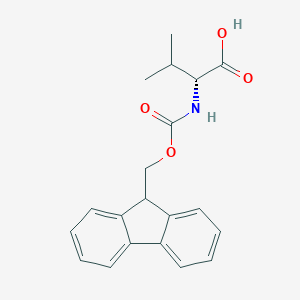

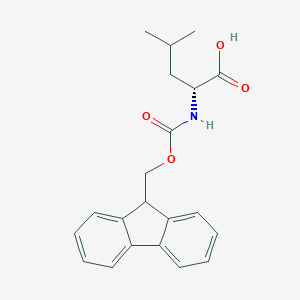

Fmoc-D-Leu-OH

Übersicht

Beschreibung

Es ist ein Derivat von Leucin, einer essentiellen Aminosäure, und wird hauptsächlich in der wissenschaftlichen Forschung verwendet, da es verschiedene biologische Prozesse modulieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NPC 15199 beinhaltet die Schutzgruppe von Leucin mit einer 9-Fluorenylmethoxycarbonylgruppe. Der Prozess beginnt typischerweise mit der Reaktion von Leucin mit 9-Fluorenylmethoxycarbonylchlorid in Gegenwart einer Base wie Natriumhydroxid oder Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt. Das Produkt wird dann mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für NPC 15199 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungsverfahren, um Industriestandards zu erfüllen .

Wissenschaftliche Forschungsanwendungen

NPC 15199 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other compounds and in studying reaction mechanisms.

Biology: NPC 15199 is used to investigate cellular processes, particularly those involving calcium signaling and inflammation

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory properties. .

Wirkmechanismus

Target of Action

Fmoc-D-Leucine, also known as Fmoc-D-Leu-OH, is primarily used as a protecting group for amines in peptide synthesis . It is also identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating insulin sensitivity .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-D-Leucine serves as a base-labile protecting group. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, usually piperidine, forming a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . As a PPARγ ligand, Fmoc-D-Leucine induces insulin sensitization .

Biochemical Pathways

Fmoc-D-Leucine participates in complex self-assembly pathways to form distinct non-equilibrium structures. These structures have different functions and morphologies from their thermodynamically stable counterparts . The monomers can follow different assembly pathways to form soft materials with distinct molecular arrangements .

Pharmacokinetics

It is known that the compound is used in solid-phase peptide synthesis (spps), suggesting that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the peptide sequence it is incorporated into .

Result of Action

The use of Fmoc-D-Leucine in peptide synthesis allows for the creation of a wide variety of peptides with diverse biological activities. As a PPARγ ligand, it induces insulin sensitization, improving the body’s ability to use insulin effectively .

Action Environment

The action of Fmoc-D-Leucine can be influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base used . Furthermore, the self-assembly pathways and resulting structures of Fmoc-D-Leucine can be influenced by initial chemical and thermal inputs .

Biochemische Analyse

Biochemical Properties

Fmoc-D-leucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of Fmoc-D-leucine on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the peptides being synthesized.

Molecular Mechanism

The molecular mechanism of action of Fmoc-D-leucine involves its role as a building block in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. This can include enzyme inhibition or activation, and changes in gene expression depending on the specific peptides being synthesized .

Metabolic Pathways

Fmoc-D-leucine is involved in the metabolic pathway of peptide synthesis It interacts with enzymes involved in this process

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NPC 15199 involves the protection of leucine with a 9-fluorenylmethoxycarbonyl group. The process typically starts with the reaction of leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for NPC 15199 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NPC 15199 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: NPC 15199 kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Fluorenylmethoxycarbonylgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen Derivate ergeben, bei denen verschiedene funktionelle Gruppen die Fluorenylmethoxycarbonylgruppe ersetzen .

Wissenschaftliche Forschungsanwendungen

NPC 15199 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz bei der Synthese anderer Verbindungen und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: NPC 15199 wird verwendet, um zelluläre Prozesse zu untersuchen, insbesondere solche, die an der Kalziumsignalisierung und Entzündung beteiligt sind

Medizin: Die Verbindung hat aufgrund ihrer entzündungshemmenden Eigenschaften potenzielle therapeutische Anwendungen. .

Wirkmechanismus

NPC 15199 übt seine Wirkungen hauptsächlich durch Modulation von Kalziumsignalisierungswegen aus. Es erhöht die intrazelluläre Kalziumkonzentration, indem es Kalzium aus dem endoplasmatischen Retikulum freisetzt und den Kalziumeinstrom in die Zellen erleichtert. Dieser Mechanismus ist besonders relevant im Zusammenhang mit seinen entzündungshemmenden Eigenschaften, da er zur Regulierung der Immunzellfunktion und zur Reduzierung von Entzündungen beiträgt .

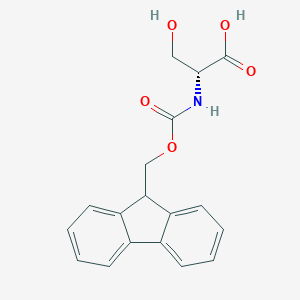

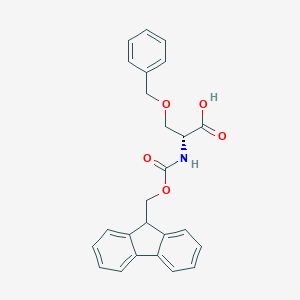

Vergleich Mit ähnlichen Verbindungen

NPC 15199 gehört zu einer Klasse von Verbindungen, die als N-(Fluorenyl-9-methoxycarbonyl)aminosäuren bekannt sind. Ähnliche Verbindungen umfassen:

- N-(Fluorenyl-9-methoxycarbonyl)-L-Phenylalanin

- N-(Fluorenyl-9-methoxycarbonyl)-L-Tyrosin

Diese Verbindungen teilen ähnliche strukturelle Merkmale und biologische Aktivitäten. NPC 15199 ist einzigartig in seinen spezifischen Wirkungen auf die Kalziumsignalisierung und seine starken entzündungshemmenden Eigenschaften .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-54-2 | |

| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

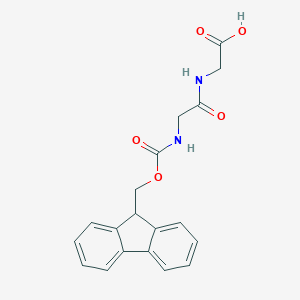

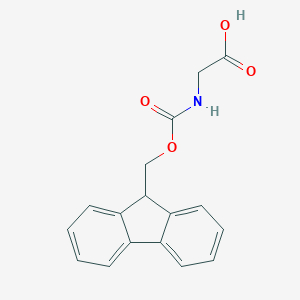

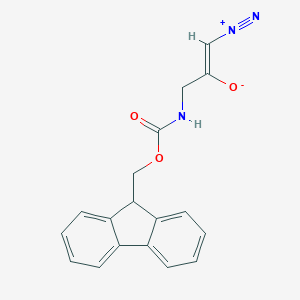

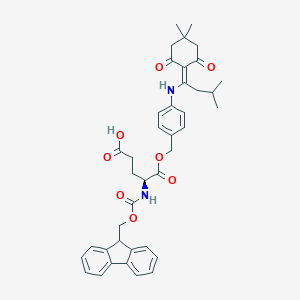

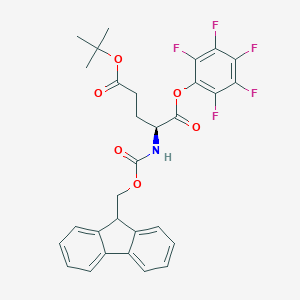

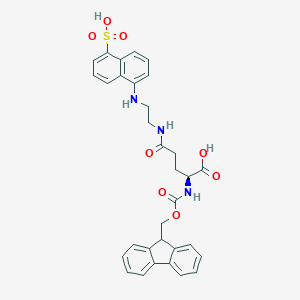

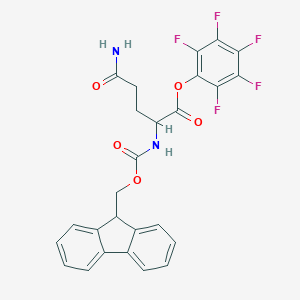

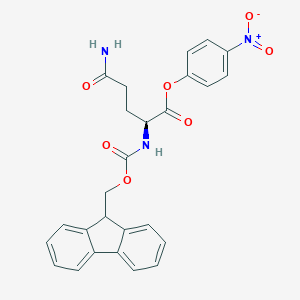

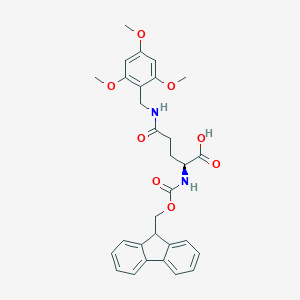

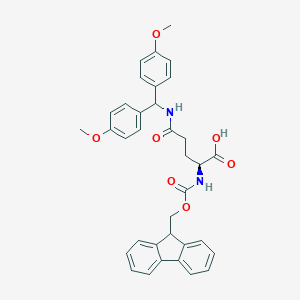

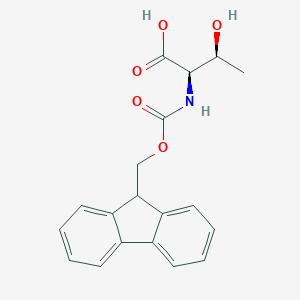

Feasible Synthetic Routes

Q1: What is the role of Fmoc-D-Leucine in the research presented in the abstract?

A1: Fmoc-D-Leucine [] is listed as one of the materials used in the study. In the context of the research, which focuses on synthesizing cyclic peptide-polymer conjugates using click chemistry, Fmoc-D-Leucine likely serves as a building block during solid-phase peptide synthesis. The "Fmoc" group acts as a temporary protecting group for the amino terminus, while the "D-Leucine" incorporates a chiral amino acid into the peptide sequence. The presence of these specific groups suggests a controlled and sequential approach to building the desired cyclic peptides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.